Cas no 23191-06-2 (1,4-Benzodioxin-2-methanamine, 2,3-dihydro-, hydrochloride, (R)-)

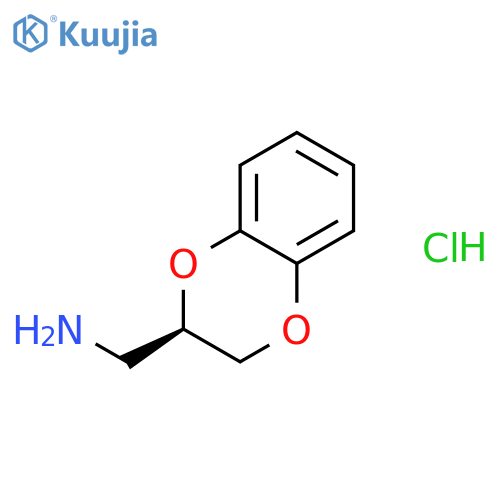

23191-06-2 structure

商品名:1,4-Benzodioxin-2-methanamine, 2,3-dihydro-, hydrochloride, (R)-

CAS番号:23191-06-2

MF:C9H12ClNO2

メガワット:201.650081634521

MDL:MFCD27991428

CID:3916377

PubChem ID:73424801

1,4-Benzodioxin-2-methanamine, 2,3-dihydro-, hydrochloride, (R)- 化学的及び物理的性質

名前と識別子

-

- 1,4-Benzodioxin-2-methanamine, 2,3-dihydro-, hydrochloride, (R)-

- (R)-(2,3-DIHYDROBENZO[B][1,4]DIOXIN-2-YL)METHANAMINE HCL

- (R)-2-Aminomethyl-2,3-dihydro-benzo[1,4]dioxine hydrochloride

- (R)-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methanamine hydrochloride

- 23191-07-3

- AKOS024462839

- (S)-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methanamine hydrochloride

- 23191-06-2

- MFCD27991428

- (R)-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methanaminehydrochloride

-

- MDL: MFCD27991428

- インチ: InChI=1S/C9H11NO2.ClH/c10-5-7-6-11-8-3-1-2-4-9(8)12-7;/h1-4,7H,5-6,10H2;1H/t7-;/m1./s1

- InChIKey: QIPSWJFYYUTYHX-OGFXRTJISA-N

- ほほえんだ: NC[C@@H]1COC2=CC=CC=C2O1.Cl

計算された属性

- せいみつぶんしりょう: 201.0556563Da

- どういたいしつりょう: 201.0556563Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 151

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 44.5Ų

1,4-Benzodioxin-2-methanamine, 2,3-dihydro-, hydrochloride, (R)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| AN HUI ZE SHENG Technology Co., Ltd. | B01000301-1g |

(R)-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methanamine hydrochloride |

23191-06-2 | 97% | 1g |

¥3129.00 | 2023-09-15 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1708S-5g |

(R)-2-Aminomethyl-2,3-dihydro-benzo[1,4]dioxine hydrochloride |

23191-06-2 | 97% | 5g |

¥34958.27 | 2025-01-22 | |

| eNovation Chemicals LLC | D967891-1g |

(R)-2-Aminomethyl-2,3-dihydro-benzo[1,4]dioxine hydrochloride |

23191-06-2 | 95% | 1g |

$1115 | 2025-02-24 | |

| eNovation Chemicals LLC | D967891-5g |

(R)-2-Aminomethyl-2,3-dihydro-benzo[1,4]dioxine hydrochloride |

23191-06-2 | 95% | 5g |

$4475 | 2024-07-28 | |

| AstaTech | 86256-1/G |

(R)-(2,3-DIHYDROBENZO[B][1,4]DIOXIN-2-YL)METHANAMINE HCL |

23191-06-2 | 95% | 1g |

$1313 | 2023-09-18 | |

| eNovation Chemicals LLC | D967891-5g |

(R)-2-Aminomethyl-2,3-dihydro-benzo[1,4]dioxine hydrochloride |

23191-06-2 | 95% | 5g |

$4475 | 2025-02-24 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1708S-500mg |

(R)-2-Aminomethyl-2,3-dihydro-benzo[1,4]dioxine hydrochloride |

23191-06-2 | 97% | 500mg |

4655.75CNY | 2021-05-07 | |

| eNovation Chemicals LLC | D967891-500mg |

(R)-2-Aminomethyl-2,3-dihydro-benzo[1,4]dioxine hydrochloride |

23191-06-2 | 95% | 500mg |

$610 | 2024-07-28 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1708S-1g |

(R)-2-Aminomethyl-2,3-dihydro-benzo[1,4]dioxine hydrochloride |

23191-06-2 | 97% | 1g |

¥8726.45 | 2025-01-22 | |

| eNovation Chemicals LLC | D967891-250mg |

(R)-2-Aminomethyl-2,3-dihydro-benzo[1,4]dioxine hydrochloride |

23191-06-2 | 95% | 250mg |

$370 | 2025-02-24 |

1,4-Benzodioxin-2-methanamine, 2,3-dihydro-, hydrochloride, (R)- 関連文献

-

Huihui Qi,Yunjie Zhou,Yi Li,Fan Liao,Zhenzhen Wang,Xiao Wang,Hui Huang,Mingwang Shao,Yang Liu Nanoscale, 2021,13, 14089-14095

-

Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452

-

Shi-Lu Zheng,Yun-Xiang Zou,Zhong Wen,Jia-Fu Lin,Ling-Hui Gu,Long Chen Org. Biomol. Chem., 2021,19, 6812-6816

-

Ana González Moreno,Pilar Prieto,M. Carmen Ruiz Delgado,Eva Domínguez,Antonio Heredia Phys. Chem. Chem. Phys., 2021,23, 18068-18077

23191-06-2 (1,4-Benzodioxin-2-methanamine, 2,3-dihydro-, hydrochloride, (R)-) 関連製品

- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)

- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)

- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)

- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)

- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)

- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)

- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)

- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)

- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)

- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:23191-06-2)1,4-Benzodioxin-2-methanamine, 2,3-dihydro-, hydrochloride, (R)-

清らかである:99%

はかる:1g

価格 ($):399.0